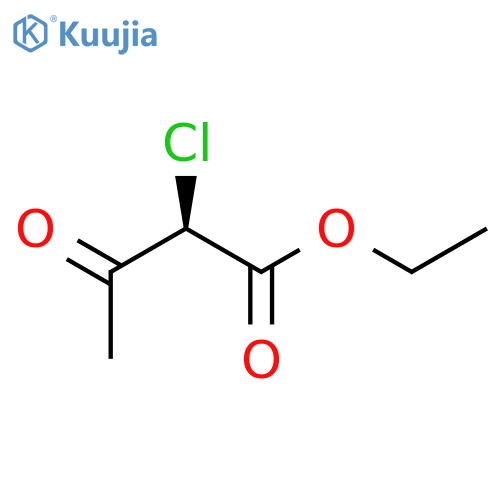

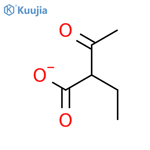

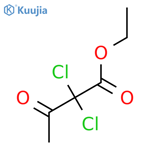

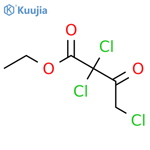

Chlorination of acetylacetone, acetoacetic and malonic ethyl esters

,

Zhurnal Prikladnoi Khimii (Sankt-Peterburg,

1985,

58(11),

2504-8